molecular formula C7H8N4O3S B11073457 1H-1,2,4-Triazol-5-amine, 3-(2-furanyl)-1-(methylsulfonyl)-

1H-1,2,4-Triazol-5-amine, 3-(2-furanyl)-1-(methylsulfonyl)-

Cat. No.: B11073457
M. Wt: 228.23 g/mol
InChI Key: LTAMWUUOSRFGOV-UHFFFAOYSA-N
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Description

3-(2-FURYL)-1-(METHYLSULFONYL)-1H-1,2,4-TRIAZOL-5-AMINE is a chemical compound that features a furan ring, a triazole ring, and a methylsulfonyl group

Chemical Reactions Analysis

Types of Reactions

3-(2-FURYL)-1-(METHYLSULFONYL)-1H-1,2,4-TRIAZOL-5-AMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

3-(2-FURYL)-1-(METHYLSULFONYL)-1H-1,2,4-TRIAZOL-5-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-FURYL)-1-(METHYLSULFONYL)-1H-1,2,4-TRIAZOL-5-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-FURYL)-1-(METHYLSULFONYL)-1H-1,2,4-TRIAZOL-5-AMINE is unique due to the presence of both a triazole ring and a methylsulfonyl group, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these functional groups are advantageous, such as in the development of pharmaceuticals or advanced materials .

Properties

Molecular Formula

C7H8N4O3S

Molecular Weight

228.23 g/mol

IUPAC Name

5-(furan-2-yl)-2-methylsulfonyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H8N4O3S/c1-15(12,13)11-7(8)9-6(10-11)5-3-2-4-14-5/h2-4H,1H3,(H2,8,9,10)

InChI Key

LTAMWUUOSRFGOV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C(=NC(=N1)C2=CC=CO2)N

solubility

19.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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